Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate
Overview
Description
Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate is an organic compound that features a trifluoromethoxy group attached to a benzyl moiety, which is further connected to an isonicotinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate typically involves the following steps:
Formation of 4-(trifluoromethoxy)benzyl alcohol: This is achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C.
Coupling Reaction: The benzyl alcohol derivative is then coupled with isonicotinic acid or its derivatives under suitable conditions to form the desired ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its unique structural features and potential biological activity.
Materials Science: The compound’s properties make it suitable for use in the synthesis of advanced materials with specific functionalities.
Chemical Biology: It serves as a building block for the synthesis of molecules that can probe biological systems and pathways.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate involves its interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Methyl 2-(4-methoxybenzyl)isonicotinate: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the design of pharmaceuticals with improved pharmacokinetic profiles.
Properties
IUPAC Name |
methyl 2-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-21-14(20)11-6-7-19-12(9-11)8-10-2-4-13(5-3-10)22-15(16,17)18/h2-7,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFTWZIUPVOHFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CC2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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